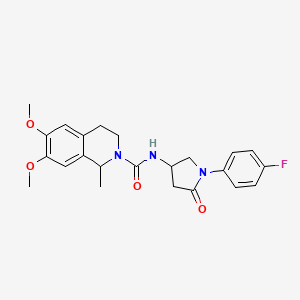
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide" is a structurally complex molecule that may be related to various quinoline and isoquinoline derivatives, which have been studied for their potential as radioligands in medical imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies. These compounds often target specific receptors or biological pathways, such as the peripheral benzodiazepine receptors (PBR) or the poly(ADP-ribose) polymerase (PARP), and can be used to visualize and quantify biological processes in vivo .
Synthesis Analysis
The synthesis of related quinoline and isoquinoline derivatives typically involves complex organic reactions. For instance, the synthesis of quinoline-2-carboxamide derivatives for PBR imaging involves N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate . Similarly, the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides as NK-3 receptor ligands involves metalation directed by a fluorine atom for iodination of the quinoline ring . The synthesis of 3,4-dihydroisoquinol-1-one-4-carboxamides as PARP inhibitors employs the modified Castagnoli-Cushman reaction . These methods highlight the intricate chemistry involved in producing such specialized compounds.
Molecular Structure Analysis
The molecular structure of quinoline and isoquinoline derivatives is characterized by the presence of nitrogen-containing heterocyclic rings, which are essential for their biological activity. The crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined, indicating the importance of structural analysis in understanding the interaction of these molecules with their biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are crucial for their biological efficacy and specificity. For example, the N-methylation step in the synthesis of radioligands is critical for the introduction of the radioactive carbon-11 isotope, which is necessary for PET imaging . The directed metalation for iodination is another example of a specific chemical reaction tailored to modify the molecular structure for better receptor targeting .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as molecular weight, hydrophilicity, and stability, are important factors in their development as drug candidates or imaging agents. For instance, the lead compound in the series of PARP inhibitors demonstrated advantages over the approved drug Olaparib in terms of molecular weight, hydrophilicity, and stability, which are favorable for druglikeness and ADME (absorption, distribution, metabolism, and excretion) characteristics . These properties are essential for the compounds' in vivo behavior and their potential as medical imaging agents or therapeutic drugs.
Applications De Recherche Scientifique
Metabolism and Disposition
One significant area of research for derivatives of this compound involves their metabolism and disposition within biological systems. For example, the study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, illustrates the comprehensive metabolic pathways these compounds undergo in humans. It highlights the principal routes of metabolism, including the oxidation of the benzofuran ring leading to specific metabolites, which are primarily excreted via feces, indicating the compound's pharmacokinetic properties (Renzulli et al., 2011).
Radioligand Development for PET Imaging
Another area of application is in the development of radioligands for positron emission tomography (PET) imaging. Derivatives of this compound have been labeled with carbon-11 for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo. These radioligands, such as [11C]4, [11C]5, and [11C]6, showed high specific binding to PBR in various tissues, demonstrating their potential as diagnostic tools in PET imaging for conditions like inflammation or tumors (Matarrese et al., 2001).
Antibacterial Activity
Research into the antibacterial properties of fluoroquinolone-based derivatives, including compounds structurally related to N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, has yielded significant findings. These compounds exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents. The study of these compounds encompasses their synthesis, characterization, and evaluation of antimicrobial efficacy, contributing to the development of new therapeutic agents (Patel & Patel, 2010).
Sigma-2 Receptor Imaging
The sigma-2 receptor status of solid tumors can be imaged using fluorine-18-labeled benzamide analogs derived from compounds like N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide. Studies have shown that these labeled compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios in mouse models, suggesting their utility in cancer diagnostics and monitoring through PET imaging (Tu et al., 2007).
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4/c1-14-19-12-21(31-3)20(30-2)10-15(19)8-9-26(14)23(29)25-17-11-22(28)27(13-17)18-6-4-16(24)5-7-18/h4-7,10,12,14,17H,8-9,11,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMMVMWUNKOOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)

![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)
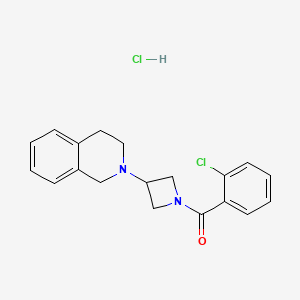
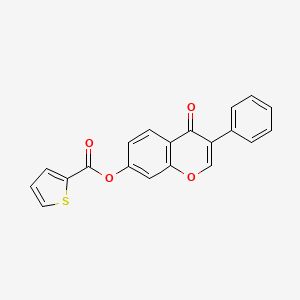
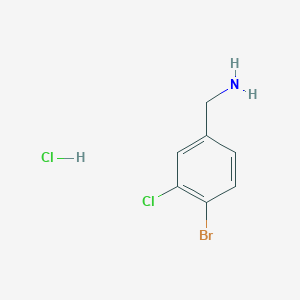

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)

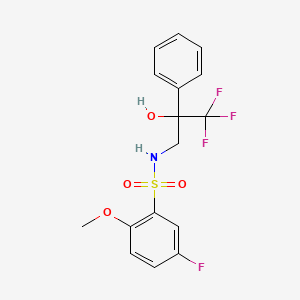
![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)
